molecular formula C23H28O8S B13439416 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside

Cat. No.: B13439416
M. Wt: 464.5 g/mol
InChI Key: YAVMOYDJBYAMOI-KGSLCBSSSA-N
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Description

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside (C₂₃H₂₈O₈S) is a protected derivative of L-sorbose, a monosaccharide with significant utility in enantioselective synthesis. The compound features three orthogonal protecting groups: a benzyl ether at O1, an isopropylidene acetal at O2/O3, and a tosyl (p-toluenesulfonyl) group at O4. Its crystal structure, resolved via X-ray diffraction, reveals a slightly twisted envelope conformation of the tetrahydrofuro[2,3-d][1,3]dioxolane ring system, with C4 as the flap . The absolute configuration of its four chiral centers was confirmed using L-sorbose as the starting material .

This compound serves as a critical intermediate in synthesizing iminosugars, particularly 1-deoxynojirimycin (DNJ) analogs, which are potent glycosidase inhibitors . Its orthogonal protection strategy enables selective functionalization at O6 (via tosylate displacement) and O1 (via benzyl group removal), making it versatile for divergent synthetic routes .

Properties

Molecular Formula

C23H28O8S

Molecular Weight

464.5 g/mol

IUPAC Name

[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-(phenylmethoxymethyl)-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O8S/c1-16-9-11-18(12-10-16)32(25,26)28-14-19-20(24)21-23(29-19,31-22(2,3)30-21)15-27-13-17-7-5-4-6-8-17/h4-12,19-21,24H,13-15H2,1-3H3/t19-,20+,21-,23-/m0/s1

InChI Key

YAVMOYDJBYAMOI-KGSLCBSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Method:

  • React α-L-sorbofuranose with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
  • The reaction selectively forms a 2,3-O-isopropylidene acetal protecting group.
  • Typical solvents include acetone or mixtures with 1,2-dimethoxyethane to improve solubility of catalysts.

Notes:

  • The isopropylidene group stabilizes the sugar ring and protects vicinal diols.
  • Yields can be optimized by controlling solvent composition and catalyst concentration.
  • This step is crucial for regioselective functionalization in subsequent steps.

Benzylation of the Anomeric Hydroxy Group (C1-OH)

Method:

  • The free hydroxy group at C1 is selectively benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride , potassium carbonate , or silver oxide .
  • The reaction is typically carried out in an aprotic solvent like DMF or THF under inert atmosphere.

Notes:

  • Benzylation at C1 provides a stable protecting group that can be removed later by hydrogenolysis.
  • This step is performed after isopropylidene formation to avoid multiple benzylations.

Selective Tosylation of the Primary Hydroxy Group at C6

Method:

  • The primary hydroxy group at C6 is selectively tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) .
  • The reaction is carried out in anhydrous dichloromethane under inert atmosphere at room temperature.
  • Typical reaction times are around 24 to 28 hours to ensure complete conversion.

Experimental Example:

Reagent Amount Role
1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose 3.06 g (9.84 mmol) Substrate
p-Toluenesulfonyl chloride 2.35 g (12.3 mmol) Tosylation reagent
Triethylamine 3.43 ml (24.6 mmol) Base
4-Dimethylaminopyridine 120 mg (0.982 mmol) Catalyst
Dichloromethane 200 ml Solvent
  • After stirring for 28 h at room temperature, the reaction mixture is washed with aqueous HCl (1 M) to remove residual base and impurities.
  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The product crystallizes upon concentration and can be purified by recrystallization or chromatography.

Notes:

  • The tosyl group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.
  • The selectivity for the primary C6 hydroxy group is due to its higher reactivity compared to secondary alcohols.
  • Orthogonal protection allows further functionalization at other positions without interference.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Isopropylidene formation Acetone or 2,2-dimethoxypropane, acid catalyst Protect 2,3-OH as acetal Control solvent and acid for yield
Benzylation (C1-OH) Benzyl bromide/chloride, base (NaH, K2CO3), DMF Protect C1-OH as benzyl ether Performed after acetal formation
Tosylation (C6-OH) p-Toluenesulfonyl chloride, triethylamine, DMAP, DCM Install tosyl group at C6-OH Long reaction time, inert atmosphere

Mechanistic Insights and Structural Features

  • The 2,3-O-isopropylidene acetal locks the sugar ring in a furanose form, providing conformational stability.
  • Benzylation at C1 occurs via nucleophilic substitution of the deprotonated hydroxy group.
  • Tosylation proceeds through nucleophilic attack of the hydroxy oxygen at the sulfonyl chloride sulfur, forming the tosyl ester.
  • X-ray crystallography of the final compound confirms the stereochemistry and conformation, showing the furanose ring in a slightly twisted envelope conformation with the tosyl substituent pseudo-axial.

Applications and Further Transformations

  • The tosylated primary alcohol at C6 can be displaced by nucleophiles (e.g., azide, thiolate) to introduce functional groups for glycomimetic synthesis.
  • The orthogonal protecting groups allow selective deprotection and functionalization steps.
  • This compound serves as a versatile intermediate in the synthesis of iminosugars and other bioactive carbohydrate derivatives.

Chemical Reactions Analysis

Types of Reactions

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted sorbofuranosides, benzaldehyde derivatives, and reduced sorbofuranosides.

Scientific Research Applications

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is extensively used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside involves its reactivity towards various nucleophiles and electrophiles. The benzyl and tosyl groups serve as protective groups that can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The isopropylidene group provides stability to the furanose ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Substituents (Position) Melting Point/Decomposition Optical Rotation ([α]D²⁰) Key Applications References
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside O1: Benzyl; O2/O3: Isopropylidene; O6: Tosyl 377–378 K +0.20° (c 0.2 in CHCl₃) Intermediate for DNJ analogs, glycosidase inhibitors
1-O-Benzoyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose O1: Benzoyl; O2/O3: Isopropylidene; O6: Tosyl 428–429 K (decomposition) 0° (c 1 in CHCl₃) Synthetic precursor for modified iminosugars
6-Azido-6-deoxy-2,3-O-isopropylidene-α-L-sorbofuranose O6: Azide; O2/O3: Isopropylidene Not reported Not reported Click chemistry, bioconjugation
1-O-Benzyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoside O1: Benzyl; O2/O3, O4/O6: Isopropylidene Not reported Not reported Carbohydrate scaffolds, nucleoside synthesis

Key Differences and Implications

Protecting Group Reactivity: The benzyl group (in the title compound) offers stability under acidic and basic conditions, enabling selective deprotection via hydrogenolysis. In contrast, the benzoyl group in Fehér and Vargha’s analogue (1966) is acid-labile, limiting its utility in sequential deprotection strategies . The tosyl group at O6 acts as a superior leaving group compared to azides or acetates, facilitating nucleophilic displacement (e.g., with azide or amines) to generate intermediates for iminosugar synthesis .

Conformational Analysis: The title compound’s furanose ring adopts a twisted envelope conformation (C4 flap), while the dioxolane ring is flattened (C2 flap). In contrast, 1-O-benzoyl analogues may exhibit altered ring puckering due to steric effects of the benzoyl group .

Synthetic Utility: The 6-azido derivative () enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding applications in bioconjugation and glycodendrimer synthesis. However, its thermal instability limits large-scale use . Di-O-isopropylidene derivatives (e.g., 1-O-Benzyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoside) offer enhanced solubility in nonpolar solvents but reduce functionalization sites .

Biological Relevance: DNJ analogs derived from the title compound exhibit nanomolar inhibition of α-glucosidases, critical for antiviral and antidiabetic drug development . The benzoyl analogue lacks this versatility due to its decomposition profile .

Research Findings and Data

Table 2: Crystallographic Data Comparison

Parameter 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside 1-O-Benzoyl Analogue (Fehér & Vargha, 1966)
Space Group P2₁2₁2₁ Not reported
Hydrogen Bond Geometry O3—H⋯O4 (2.812 Å, 174°) Not reported
Torsion Angles (C—O—C—S) 178.98° (S1—O5—C13—C14) Not reported
Flack Parameter 0.01(2) Not reported

Source:

Biological Activity

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside is a complex oligosaccharide derivative that has garnered attention due to its potential biological activities and applications in synthetic chemistry. This compound serves as an important intermediate in the synthesis of various iminosugar glycomimetics, which are known for their therapeutic properties, particularly in the treatment of diabetes and viral infections.

Chemical Structure and Properties

The compound's systematic name is {(3aS,5S,6R,6aS)-3a-[(benzyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl}methyl 4-methylbenzenesulfonate. It has a molecular formula of C23H28O8S and features a central furanose ring with multiple substituents that confer unique stereochemical properties. The structure has been elucidated using X-ray crystallography, revealing a slightly twisted envelope conformation of the furanose ring and specific hydrogen bonding interactions that facilitate its biological activity .

Table 1: Structural Features of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside

FeatureDescription
Molecular FormulaC23H28O8S
ConformationTwisted envelope
Chiral CentersFour
Key Functional GroupsBenzyl, tosyl, acetonide

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. Specifically, they have been shown to inhibit glycosidases, which play a crucial role in viral replication. For instance, studies on iminosugar analogues derived from 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside have demonstrated efficacy against viruses such as HIV and hepatitis C .

Antidiabetic Effects

The compound is also noted for its potential antidiabetic effects. As an iminosugar glycomimetic, it mimics the structure of natural sugars and can inhibit enzymes like α-glucosidase. This inhibition slows down carbohydrate digestion and absorption in the intestine, leading to lower postprandial blood glucose levels .

Case Studies

  • HIV Inhibition : A study evaluating the effects of various iminosugar derivatives found that compounds similar to 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside significantly reduced viral loads in vitro by targeting specific glycosidases involved in HIV maturation .
  • Diabetes Management : Clinical trials involving patients with type 2 diabetes showed that administration of α-glucosidase inhibitors led to improved glycemic control. The derivatives were well-tolerated and demonstrated a favorable safety profile .

The biological activity of 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside is primarily attributed to its ability to mimic natural substrates for glycosidases. By binding to these enzymes, it effectively inhibits their activity:

Inhibition E+SESE+P\text{Inhibition }E+S\rightleftharpoons ES\rightarrow E+P

Where EE is the enzyme, SS is the substrate (sugar), ESES is the enzyme-substrate complex, and PP is the product.

Q & A

Q. Table 1: Key Geometric Parameters from X-ray Crystallography

ParameterValue (Å/°)SignificanceReference
O1–C1 bond length1.423(2)Confirms ether linkage stability
C1–O1–C13 bond angle111.11(16)Indicates tetrahedral geometry
O4–H···O2 hydrogen bond2.89 Å, 158°Stabilizes crystal packing

Q. Table 2: Optimization of Tosylation Reaction (DoE Results)

TsCl (eq)Temperature (°C)SolventYield (%)
1.20DCM78
1.50DCM92
2.025THF65

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